An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Perfluoroalkylated Alkenes in Modern Chemistry
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, bearing the CAS Number 88562-41-8, is a highly fluorinated terminal alkene of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure is characterized by a vinyl group attached to a quaternary carbon fully substituted with fluorine atoms, in the form of a perfluoro-tert-butyl group. This unique molecular architecture imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of novel chemical entities.
The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[3][4] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced pharmacokinetic profiles and target selectivity in drug candidates.[5] Specifically, the perfluoro-tert-butyl group, one of the most sterically demanding and lipophilic fluorinated motifs, offers a powerful tool for creating compounds with unique properties.[6] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physicochemical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene are largely dictated by its high fluorine content. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from data available for closely related structures and general principles of organofluorine chemistry.
| Property | Value | Source/Basis |
| CAS Number | 88562-41-8 | [1] |
| Molecular Formula | C₅H₃F₇ | [1] |
| Molecular Weight | 196.07 g/mol | [1] |
| Boiling Point | 21-25 °C | [1] |
| Density | ~1.357 g/cm³ (Predicted) | [1] |
| Appearance | Colorless liquid or gas at room temperature | Inferred from boiling point |
| Solubility | Soluble in organic solvents, insoluble in water | General property of highly fluorinated compounds |
Synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
The synthesis of highly fluorinated alkenes often involves specialized reagents and reaction conditions. A plausible and common strategy for the synthesis of terminal alkenes bearing a perfluorinated substituent involves the reaction of a suitable organometallic reagent with a perfluoroalkyl halide, followed by elimination or further functionalization.
Proposed Synthetic Workflow
A potential synthetic route to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene could start from a commercially available precursor such as 4-bromo-3,3,4,4-tetrafluoro-1-butene.[7][8] This approach would involve the introduction of the trifluoromethyl group at the carbon bearing the bromine atom.
Caption: Proposed synthetic workflow for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene.
Detailed Experimental Protocol (Hypothetical)
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Preparation of the Organometallic Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-bromo-3,3,4,4-tetrafluoro-1-butene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a crystal of iodine if necessary. Stir the reaction mixture until the magnesium is consumed to form the Grignard reagent.
-
Trifluoromethylation: In a separate flask, prepare a solution of a suitable trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) in anhydrous THF.
-
Coupling Reaction: Cool the solution of the trifluoromethylating agent to a low temperature (e.g., 0 °C or -78 °C). Slowly add the freshly prepared Grignard reagent to this solution.
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Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or ¹⁹F NMR). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene.
Reactivity and Chemical Transformations
The reactivity of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is dominated by the chemistry of its terminal double bond, which is significantly influenced by the strongly electron-withdrawing perfluoro-tert-butyl group. This makes the alkene electron-deficient and susceptible to nucleophilic attack.
Key Reaction Pathways
The electron-deficient nature of the double bond opens up several avenues for chemical transformations, including Michael additions and cycloadditions with electron-rich dienes. Radical additions are also a common reaction type for fluorinated olefins.[9]
Caption: Key reaction pathways for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene.
The terminal alkene can undergo a variety of addition reactions. For instance, it can react with nucleophiles in a Michael-type addition. It is also a potential dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, radical additions across the double bond can be initiated by various radical sources. These transformations allow for the introduction of diverse functional groups, making this compound a versatile intermediate for the synthesis of more complex molecules.
Applications in Drug Discovery and Development
The unique properties conferred by the perfluoro-tert-butyl group make 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene an attractive building block in drug discovery. The strategic incorporation of such highly fluorinated moieties can lead to significant improvements in a drug candidate's profile.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by cytochrome P450 enzymes.[10] Introducing a perfluoro-tert-butyl group can block metabolically labile positions, thereby increasing the half-life of a drug.
-
Lipophilicity and Permeability: The perfluoro-tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[11] This property is particularly valuable for drugs targeting the central nervous system.
-
Binding Affinity: The unique electronic environment created by multiple fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[5]
-
Conformational Control: The steric bulk of the perfluoro-tert-butyl group can be used to lock a molecule into a specific conformation that is optimal for binding to its target receptor.[6]
The presence of a trifluoromethyl group in biologically active compounds is a common feature in many approved drugs.[12][13][14] The combination of a trifluoromethyl group with additional fluorine atoms in the form of a perfluoro-tert-butyl group offers an even more powerful tool for fine-tuning the properties of drug candidates.
Conclusion
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is a specialized chemical building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique structure, characterized by a highly fluorinated quaternary carbon, imparts a range of desirable properties, including enhanced metabolic stability and lipophilicity. While detailed studies on this specific molecule are not abundant, its synthesis and reactivity can be understood within the broader context of organofluorine chemistry. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and designing next-generation therapeutic agents with improved pharmacological profiles.
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